4,6-Diethoxy-5-nitropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethoxy-5-nitropyrimidine is a chemical compound with the molecular formula C8H11N3O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two ethoxy groups at positions 4 and 6, and a nitro group at position 5 on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethoxy-5-nitropyrimidine typically involves the nitration of 4,6-diethoxypyrimidine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to nitration, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,6-Diethoxy-5-nitropyrimidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4,6-Diethoxy-5-aminopyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4,6-Diethoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4,6-Diethoxy-5-nitropyrimidine involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may act as an inhibitor by binding to active sites of enzymes, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-5-nitropyrimidine: Similar structure but with methoxy groups instead of ethoxy groups.
4,6-Diethoxy-2-methylpyrimidine: Similar structure but with a methyl group at position 2 instead of a nitro group.
Uniqueness
4,6-Diethoxy-5-nitropyrimidine is unique due to the presence of both ethoxy and nitro groups, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
29939-36-4 |
---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
4,6-diethoxy-5-nitropyrimidine |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7-6(11(12)13)8(15-4-2)10-5-9-7/h5H,3-4H2,1-2H3 |
InChI Key |
KDDQOCPZJRYRCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NC=N1)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.